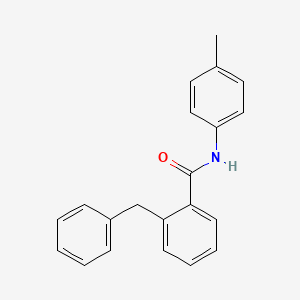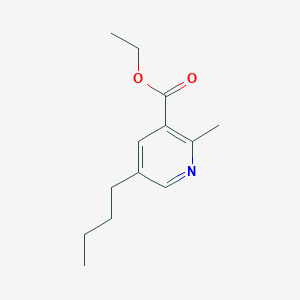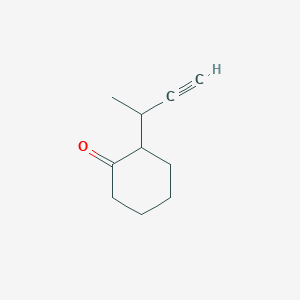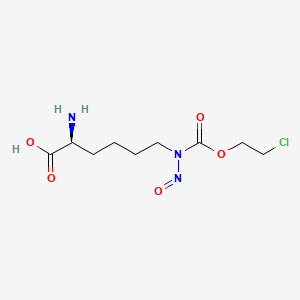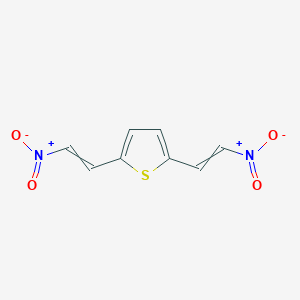
2,5-Bis(2-nitroethenyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(2-nitroethenyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound this compound is characterized by the presence of two nitroethenyl groups attached to the 2 and 5 positions of the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-nitroethenyl)thiophene typically involves the nitration of thiophene derivatives. One common method is the reaction of thiophene with nitric acid and acetic acid, which generates 2-nitrothiophene. Subsequent nitration steps lead to the formation of 2,5-dinitrothiophene . The nitro groups can then be converted to nitroethenyl groups through a series of reactions involving aldehydes and base-catalyzed condensation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired compound. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(2-nitroethenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitroethenyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can react with the nitroethenyl groups under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(2-nitroethenyl)thiophene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials
Wirkmechanismus
The mechanism of action of 2,5-Bis(2-nitroethenyl)thiophene involves its interaction with molecular targets and pathways. The nitroethenyl groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(phenylethynyl)thiophene: A compound with phenylethynyl groups instead of nitroethenyl groups.
2,5-Bis(benzoxazolyl)thiophene: A compound with benzoxazolyl groups attached to the thiophene ring.
2,5-Bis(thienyl)thiophene: A compound with additional thiophene rings attached to the central thiophene ring
Uniqueness
2,5-Bis(2-nitroethenyl)thiophene is unique due to the presence of nitroethenyl groups, which impart distinct chemical reactivity and potential biological activities. The nitro groups can participate in redox reactions, making the compound useful in various applications, including as a precursor for the synthesis of other functionalized thiophene derivatives.
Eigenschaften
CAS-Nummer |
92573-14-3 |
|---|---|
Molekularformel |
C8H6N2O4S |
Molekulargewicht |
226.21 g/mol |
IUPAC-Name |
2,5-bis(2-nitroethenyl)thiophene |
InChI |
InChI=1S/C8H6N2O4S/c11-9(12)5-3-7-1-2-8(15-7)4-6-10(13)14/h1-6H |
InChI-Schlüssel |
IARLYRUOJDVOTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)C=C[N+](=O)[O-])C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


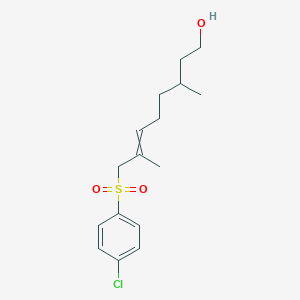
![4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid](/img/structure/B14354401.png)

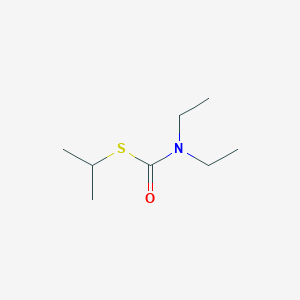

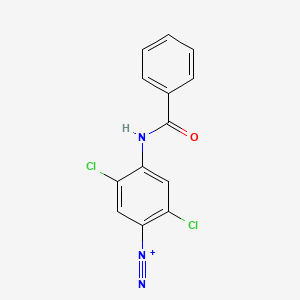

![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)
![2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol](/img/structure/B14354437.png)
![dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate](/img/structure/B14354439.png)
